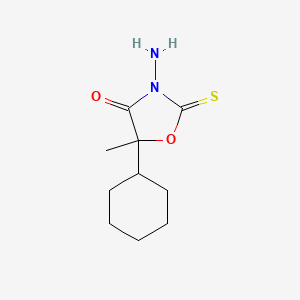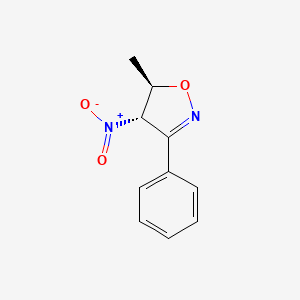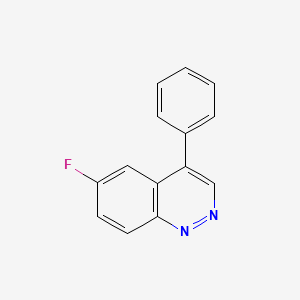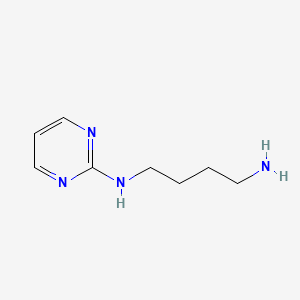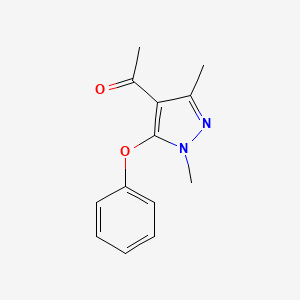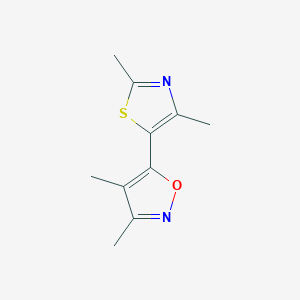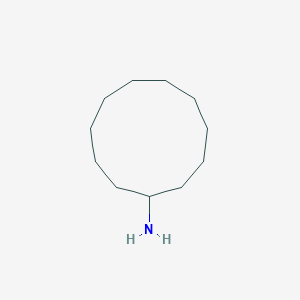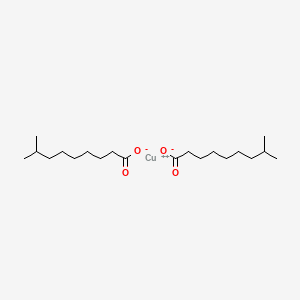![molecular formula C15H18N2O2 B12896224 3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline CAS No. 89260-56-0](/img/structure/B12896224.png)
3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(Morpholinomethyl)furan-2-yl)aniline is an organic compound that features a furan ring substituted with a morpholinomethyl group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Morpholinomethyl)furan-2-yl)aniline typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the furan derivative with morpholine and formaldehyde under acidic or basic conditions to form the morpholinomethyl group.
Attachment of the Aniline Moiety: The final step involves the coupling of the morpholinomethyl furan derivative with aniline through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(5-(Morpholinomethyl)furan-2-yl)aniline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(Morpholinomethyl)furan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Applications De Recherche Scientifique
3-(5-(Morpholinomethyl)furan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 3-(5-(Morpholinomethyl)furan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and morpholinomethyl group can contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan Derivatives: Compounds like 2-furylmethylamine and 5-methylfurfural share the furan ring structure.
Morpholine Derivatives: Compounds such as morpholine and N-methylmorpholine contain the morpholine moiety.
Aniline Derivatives: Compounds like p-phenylenediamine and N-methylaniline feature the aniline group.
Uniqueness
3-(5-(Morpholinomethyl)furan-2-yl)aniline is unique due to the combination of the furan ring, morpholinomethyl group, and aniline moiety in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propriétés
Numéro CAS |
89260-56-0 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
3-[5-(morpholin-4-ylmethyl)furan-2-yl]aniline |
InChI |
InChI=1S/C15H18N2O2/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-17-6-8-18-9-7-17/h1-5,10H,6-9,11,16H2 |
Clé InChI |
HWIMSOOVHMHJRX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=C(O2)C3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)

